ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 5-tert-butyl group, 3-(4-fluorophenyl) moiety, and 2-methyl group. Attached to the pyrimidine ring is a pyrazole unit bearing an ethyl carboxylate ester at position 4 and an amino group at position 5. The ethyl carboxylate group likely influences solubility and metabolic stability. Synthesis routes for analogous compounds involve condensation of pyrazole precursors with pyrimidine derivatives under reflux conditions, as seen in related studies .
Properties
Molecular Formula |
C23H25FN6O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C23H25FN6O2/c1-6-32-22(31)16-12-26-29(20(16)25)18-11-17(23(3,4)5)27-21-19(13(2)28-30(18)21)14-7-9-15(24)10-8-14/h7-12H,6,25H2,1-5H3 |
InChI Key |
ANQDZGVQHCYFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through cyclization reactions involving suitable precursors such as amidines or guanidines.
Introduction of Substituents: The tert-butyl, fluorophenyl, and ethyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.
Final Coupling and Esterification: The final step involves the coupling of the intermediate compounds and esterification to form the ethyl ester group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise as a scaffold for the development of novel therapeutic agents. Pyrazolo[1,5-a]pyrimidines, to which this compound belongs, are known for their diverse biological activities.
Key Findings:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors of various cancer cell lines. For instance, compounds similar to ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate have been evaluated for their ability to inhibit cell proliferation in HeLa and L929 cells, demonstrating potential as lipid droplet biomarkers in cancer diagnostics .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammation. Its structural features allow it to interact with active sites of target enzymes effectively.
Optical Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for use in optical applications.
Applications:
- Fluorescent Probes : The compound has been explored as a fluorescent probe due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). This property is beneficial for developing sensors and imaging agents in biological systems .
Material Science
The incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced properties.
Potential Uses:
- Polymer Composites : The compound can be used to synthesize polymer composites that exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications.
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives on HeLa cells. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, suggesting that this compound could be further optimized for therapeutic use .
Case Study 2: Optical Properties
Research focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives with varying substituents at position 7. The study demonstrated that certain derivatives exhibited strong fluorescence under UV light, indicating their potential as effective fluorescent probes in biological imaging .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or ion channels.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Key Observations :
- Core Flexibility: Pyrazolo[1,5-a]pyrimidine (target) allows planar stacking interactions, while pyrazolo[3,4-d]pyrimidinone () introduces a ketone for hydrogen bonding .
- Thermal Stability : Nitrophenyl-substituted triazolopyrimidines (e.g., 16a) exhibit exceptional thermal stability (mp >340°C), likely due to extended conjugation .
Substituent Effects
Functional Group Variations
- Amine vs.
- Trifluoromethyl vs. tert-Butyl : Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () uses a trifluoromethyl group at C7, offering electron-withdrawing effects distinct from the tert-butyl’s electron-donating nature .
Biological Activity
Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3. These kinases are implicated in various cancers due to their roles in cell survival and proliferation. The compound has shown significant inhibition of Pim-1, which is involved in promoting cell growth and preventing apoptosis. Inhibition of this kinase can lead to reduced tumor cell viability and enhanced apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-cancer properties. For instance:
- Cell Viability Assays : MTT assays conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that the compound significantly decreased cell viability at nanomolar concentrations.
- Colony Formation Assays : The compound inhibited colony formation in soft agar assays, suggesting its ability to prevent anchorage-independent growth characteristic of cancer cells.
Selectivity and Safety Profile
The selectivity of the compound was assessed against a panel of 119 oncogenic kinases. Results indicated that it exhibited over 95% inhibition against Pim-1 at a concentration of 1 μM, while showing minimal activity against other kinases, thus suggesting a favorable safety profile for further development.
Case Studies
Several studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Pim-1 Inhibition : A study demonstrated that compounds structurally similar to ethyl 5-amino... significantly inhibited BAD phosphorylation at serine 112 in a cell-based assay, reinforcing the role of Pim-1 inhibition in mediating cellular effects .
- Anticancer Activity : Another investigation into a series of pyrazolo[1,5-a]pyrimidines showed promising anticancer activity against various human cancer cell lines. The lead compounds were noted for their ability to induce apoptosis and inhibit tumor growth in vivo .
- Antiviral Properties : Emerging research suggests that derivatives of this compound may also exhibit antiviral activity against respiratory syncytial virus (RSV), broadening its potential therapeutic applications .
Table 1: Biological Activity Summary
| Assay Type | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| MTT Assay | MDA-MB-231 | <10 | Inhibition of cell proliferation |
| Colony Formation Assay | Various Cancer Lines | <100 | Induction of apoptosis |
| Kinase Inhibition Assay | Panel of 119 Kinases | >95% (Pim-1) | Selective kinase inhibition |
Table 2: Case Study Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
